![molecular formula C11H14N4O2 B2803419 Carbamic acid, N-3H-imidazo[4,5-c]pyridin-4-yl-, 1,1-dimethylethyl ester CAS No. 934816-43-0](/img/structure/B2803419.png)
Carbamic acid, N-3H-imidazo[4,5-c]pyridin-4-yl-, 1,1-dimethylethyl ester
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Description
Carbamic acid, N-3H-imidazo[4,5-c]pyridin-4-yl-, 1,1-dimethylethyl ester is a chemical compound with a fused imidazopyridine heterocyclic ring system . It is known to play a crucial role in numerous disease conditions .
Synthesis Analysis
The synthesis of imidazo[4,5-c]pyridine derivatives, such as Carbamic acid, N-3H-imidazo[4,5-c]pyridin-4-yl-, 1,1-dimethylethyl ester, can be achieved through the condensation reaction of 2-amino-3-hydroxypyridine with different carboxylic acids by microwave-assisted heating .Molecular Structure Analysis
The molecular structure of this compound comprises an imidazole ring fused with a pyridine moiety . This structural resemblance to purines has prompted biological investigations to assess their potential therapeutic significance .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 234.25446 and a molecular formula of C11H14N4O2 . More specific properties like melting point, boiling point, and density are not mentioned in the available resources.Scientific Research Applications
GABA A Receptor Modulation
The structural resemblance between imidazopyridines and purines has led to their exploration as potential therapeutic agents. Initially identified as GABA A receptor positive allosteric modulators, these compounds have demonstrated an ability to influence cellular pathways relevant to cancer cells, pathogens, immune system components, and enzymes involved in carbohydrate metabolism . Further research in this area could uncover novel applications related to neurotransmission and neurological disorders.
Anti-Cancer Properties
Imidazo[4,5-c]pyridines have shown promise in inhibiting angiogenesis, a critical process for tumor growth. By targeting excessive angiogenesis, these compounds could potentially hinder cancer progression . Investigating their effects on specific cancer types and understanding their mechanisms of action may yield valuable insights for cancer therapy.
Inflammation and Immune System Modulation
Components of the immune system are influenced by imidazo[4,5-c]pyridines. These compounds could play a role in regulating immune responses, making them relevant for autoimmune diseases, inflammation, and immunotherapy . Further studies are needed to elucidate their precise immunomodulatory effects.
Digestive System Applications
Proton pump inhibitors (PPIs) are commonly used to treat acid-related gastrointestinal disorders. Interestingly, some imidazo[4,5-c]pyridines exhibit PPI activity, suggesting potential applications in managing conditions like gastroesophageal reflux disease (GERD) and peptic ulcers . Investigating their efficacy and safety profiles in this context is essential.
Enzyme Inhibition and Metabolic Pathways
Imidazo[4,5-c]pyridines have been explored as inhibitors of specific enzymes involved in carbohydrate metabolism. Their impact on metabolic pathways could have implications for metabolic disorders, diabetes, and obesity . Researchers continue to study their effects on key enzymes and metabolic regulation.
Central Nervous System (CNS) Disorders
Given their interactions with GABA A receptors, imidazo[4,5-c]pyridines may have relevance in CNS disorders such as anxiety, epilepsy, and sleep disorders. Investigating their effects on neurotransmitter systems and neuronal activity could provide valuable therapeutic avenues .
properties
IUPAC Name |
tert-butyl N-(1H-imidazo[4,5-c]pyridin-4-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c1-11(2,3)17-10(16)15-9-8-7(4-5-12-9)13-6-14-8/h4-6H,1-3H3,(H,13,14)(H,12,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUULPJCPVQBJNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=CC2=C1N=CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Carbamic acid, N-3H-imidazo[4,5-c]pyridin-4-yl-, 1,1-dimethylethyl ester |
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